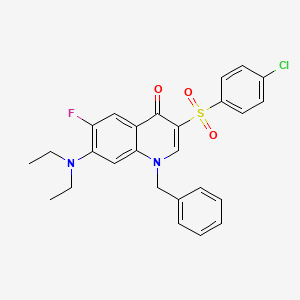

1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridone ring. The benzyl, chlorophenylsulfonyl, diethylamino, and fluoro groups are all substituents on this core .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl and fluoro groups, as well as the electron-donating diethylamino group . These groups could potentially participate in various chemical reactions, depending on the conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and diethylamino groups could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of sulfonamide derivatives, including those with quinoline moieties, is a key area of interest due to their potential biological activities. Studies have demonstrated methodologies for creating these compounds, highlighting their structural diversity and potential for targeted biological activities (Ghorab et al., 2015; Chantrapromma et al., 2014). These studies not only focus on the synthesis but also delve into the crystal structure analysis, providing a foundation for understanding the molecular interactions and properties of such compounds.

Anticancer Activity

Compounds similar to the one have been evaluated for their anticancer properties. For instance, sulfonamide derivatives have been screened for their in vitro anticancer activity against various cancer cell lines, revealing some compounds with promising potency (Cumaoğlu et al., 2015). These findings suggest the potential for developing new anticancer agents from quinoline and sulfonamide-based structures.

Antibacterial and Antimicrobial Activities

The antimicrobial properties of quinoline and sulfonamide compounds have been extensively studied, showing significant activity against a range of bacterial and fungal species. Research demonstrates that specific derivatives can act as potent antibacterial and antifungal agents, indicating their potential for therapeutic use in combating infections (Desai et al., 2007; Kuramoto et al., 2003).

Novel Synthetic Pathways

The development of new synthetic methods for quinoline and sulfonamide derivatives also represents an important area of research. These studies not only expand the chemical toolbox available for creating diverse chemical entities but also facilitate the exploration of novel therapeutic agents with improved efficacy and safety profiles (Liu et al., 2016).

Properties

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClFN2O3S/c1-3-29(4-2)24-15-23-21(14-22(24)28)26(31)25(17-30(23)16-18-8-6-5-7-9-18)34(32,33)20-12-10-19(27)11-13-20/h5-15,17H,3-4,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSOBWRMFFRNPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)

![(3Z)-3-{[(2,4-difluorophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2653349.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2653351.png)

![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)

![Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)

![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2653362.png)

![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)